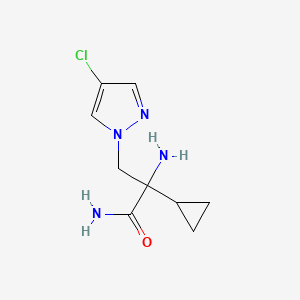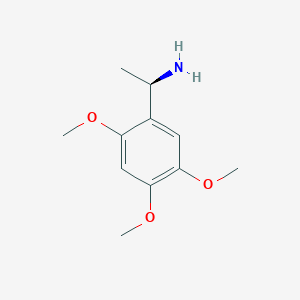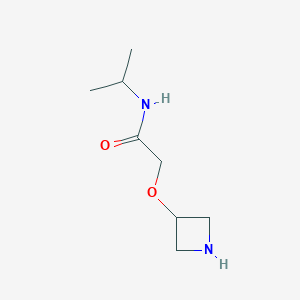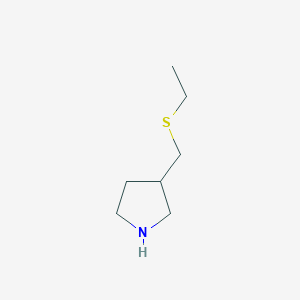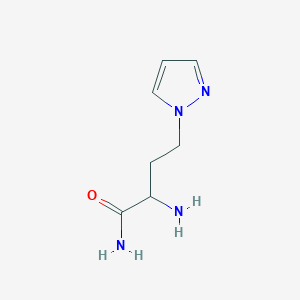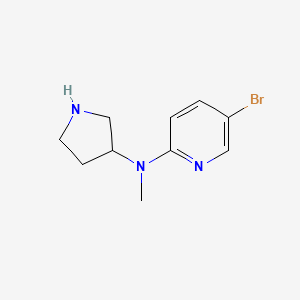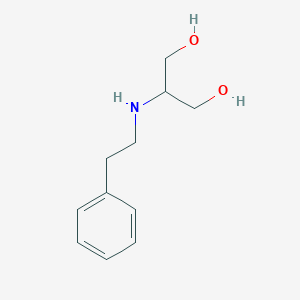
(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a methanamine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-ethoxybenzaldehyde with trifluoromethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Trifluoromethylphenyl)methanamine
- (4-Methoxy-2-(trifluoromethyl)phenyl)methanamine
- (4-Chloro-2-(trifluoromethyl)phenyl)methanamine
Uniqueness
(4-Ethoxy-2-(trifluoromethyl)phenyl)methanamine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
[4-ethoxy-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO/c1-2-15-8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,2,6,14H2,1H3 |
Clave InChI |
JELCXMPCKINYAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


